molecular formula C26H30N2O4S B302653 ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No. B302653
M. Wt: 466.6 g/mol
InChI Key: OOKMCIFREIPKIY-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate in lab experiments is its diverse biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a useful compound for studying various diseases. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of ethyl (ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate. One direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of antibiotic-resistant bacteria. In addition, further studies can be conducted to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, ethyl (ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a chemical compound that has shown promising results in the field of medicinal chemistry. Its diverse biological activities make it a useful compound for studying various diseases. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis method of ethyl (ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate involves several steps. One of the most common methods involves the reaction of 4-ethoxyaniline with 5-bromo-2-methylthiophene-3-carboxylic acid to obtain the intermediate compound. This intermediate is then reacted with diethylamine and benzaldehyde to form the final product.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C26H30N2O4S/c1-5-28(6-2)20-13-9-18(10-14-20)17-22-24(29)23(26(30)32-8-4)25(33-22)27-19-11-15-21(16-12-19)31-7-3/h9-17,27H,5-8H2,1-4H3/b22-17-

InChI Key

OOKMCIFREIPKIY-XLNRJJMWSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)C(=C(S2)NC3=CC=C(C=C3)OCC)C(=O)OCC

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)C(=C(S2)NC3=CC=C(C=C3)OCC)C(=O)OCC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)C(=C(S2)NC3=CC=C(C=C3)OCC)C(=O)OCC

Origin of Product

United States

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